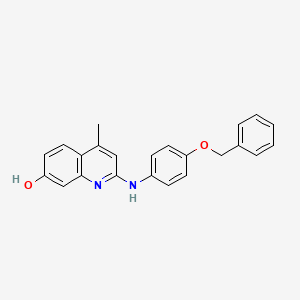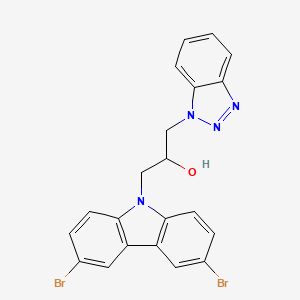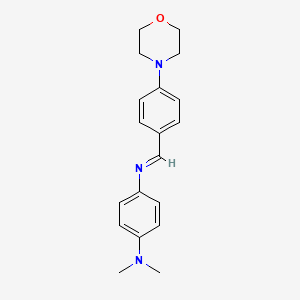![molecular formula C24H28ClN3O2 B10795994 7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propoxymethyl)quinolin-8-ol](/img/structure/B10795994.png)
7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propoxymethyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV000787 is an experimental antimalarial compound identified through high-throughput screening and metabolomic profiling. It has shown promising activity against the malaria parasite Plasmodium falciparum, particularly in its asexual blood stages . This compound is part of the Medicines for Malaria Venture (MMV) Malaria Box, which contains a collection of compounds with potential antimalarial properties .
Preparation Methods
The synthetic routes and reaction conditions for MMV000787 are not extensively detailed in the available literature. it is known that the compound was identified through a combination of high-throughput screening and metabolomic profiling . Industrial production methods for MMV000787 would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
MMV000787 undergoes various chemical reactions, including oxidation and reduction. The compound has been shown to affect hemoglobin catabolism through distinct pathways and acts as a mitochondrial inhibitor . Common reagents and conditions used in these reactions include oxidizing agents and reducing agents, which facilitate the transformation of the compound into its active form. Major products formed from these reactions include metabolites that interfere with the parasite’s metabolic pathways .
Scientific Research Applications
MMV000787 has significant scientific research applications, particularly in the field of antimalarial drug discovery. It has been used to study the susceptibility profiles of asexual blood stages of Plasmodium falciparum to clinical and experimental antimalarials . The compound’s unique stage specificity and metabolic profiles have made it a valuable tool for prioritizing compounds for further development within the context of combination therapies .
Mechanism of Action
The mechanism of action of MMV000787 involves its activity as a mitochondrial inhibitor. The compound targets the mitochondrial pathways of the malaria parasite, disrupting its energy production and leading to the parasite’s death . The molecular targets of MMV000787 include enzymes involved in the parasite’s mitochondrial electron transport chain .
Comparison with Similar Compounds
MMV000787 shares metabolic signatures with other mitochondrial inhibitors such as DSM265 and atovaquone . unlike DSM265 and atovaquone, MMV000787 has a lower propensity for resistance, making it a more promising candidate for further development . Similar compounds include MMV021735 and MMV030666, which also target mitochondrial pathways but differ in their stage specificity and metabolic profiles .
Properties
Molecular Formula |
C24H28ClN3O2 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
7-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-(propoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C24H28ClN3O2/c1-2-13-30-17-19-14-18(24(29)23-22(19)7-4-8-26-23)16-27-9-11-28(12-10-27)21-6-3-5-20(25)15-21/h3-8,14-15,29H,2,9-13,16-17H2,1H3 |
InChI Key |
MCPYFZZYCDSJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=C2C=CC=NC2=C(C(=C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-Dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10795911.png)

![N-[4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxyphenyl]thiophene-2-carboxamide](/img/structure/B10795915.png)


![4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol;hydrochloride](/img/structure/B10795938.png)
![2-[2-[(12S,19S,26E,29R)-26-ethylidene-29-[(1S)-1-hydroxyethyl]-12-[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795939.png)
![[3-(4-tert-butylphenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](2-chlorophenyl)methanone](/img/structure/B10795956.png)
![N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-YL)methyl]-2-phenylacetamide](/img/structure/B10795971.png)

![(1R,2R,5S,9S,12R)-13,13-Dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B10795986.png)

![4-[(4-Tert-butylphenyl)methyl]-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B10795996.png)
![2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B10796003.png)
